Allyl 4-methylbenzoate

Description

Contextualizing Allyl 4-Methylbenzoate within Ester Chemistry

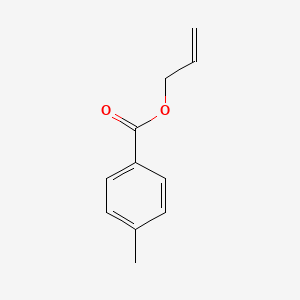

This compound is classified as an ester, a class of chemical compounds derived from the reaction of an acid with an alcohol. lookchem.com Specifically, it is formed from 4-methylbenzoic acid (also known as p-toluic acid) and allyl alcohol. lookchem.com The structure of this compound features a central benzoate (B1203000) group, which is a benzene (B151609) ring attached to a carbonyl group, with a methyl group at the para (4th) position of the ring. This is connected via an ester linkage (-COO-) to an allyl group (-CH2-CH=CH2).

The chemical properties of this compound are influenced by these distinct structural components. The aromatic ring and the ester group contribute to its thermal stability and its characteristic spectroscopic signatures. The presence of the allylic double bond provides a reactive site for a variety of organic transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol echemi.com |

| CAS Number | 2653-46-5 lookchem.com |

| IUPAC Name | prop-2-en-1-yl 4-methylbenzoate lookchem.com |

| Topological Polar Surface Area | 26.3 Ų echemi.com |

| Complexity | 179 echemi.com |

| Rotatable Bond Count | 4 echemi.com |

| Hydrogen Bond Acceptor Count | 2 echemi.com |

Significance of Allylic Esters in Synthetic Methodologies

Allylic esters, the class of compounds to which this compound belongs, are valuable intermediates in organic synthesis. The allylic functional group is particularly significant due to its versatility in a wide range of chemical reactions.

One of the most prominent applications of allylic esters is in palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation. scirp.org In these reactions, the allyl group can act as an electrophile, allowing for the formation of new carbon-carbon bonds. The palladium catalyst facilitates the departure of the carboxylate group and the formation of a π-allyl palladium intermediate, which can then be attacked by a nucleophile. scirp.org

Furthermore, the allyl group can serve as a protecting group for carboxylic acids. organic-chemistry.org The stability of the allyl ester under many reaction conditions, coupled with its selective removal under mild conditions using palladium catalysts, makes it an effective tool in the synthesis of complex molecules. organic-chemistry.org

Allylic esters can also undergo rearrangement reactions, such as the Claisen rearrangement, which leads to the formation of new carbon-carbon bonds and can be used to construct complex molecular frameworks. redalyc.org The acylation of allylic esters is another important transformation that yields valuable products for the synthesis of natural products, pharmaceuticals, and polymers. scirp.org

Scope and Research Objectives for this compound Studies

Research involving this compound and related allylic esters is often focused on several key objectives:

Development of Novel Catalytic Systems: A primary goal is the discovery and optimization of new catalysts for reactions involving allylic esters. This includes developing more efficient, selective, and environmentally friendly catalysts for reactions like allylic alkylation, acylation, and C-H functionalization. nih.govnih.gov For instance, research has focused on palladium-catalyzed methods for the direct synthesis of complex allylic esters from terminal olefins and carboxylic acids, which can streamline synthetic routes. nih.gov

Mechanistic Investigations: Understanding the detailed mechanisms of reactions involving allylic esters is crucial for controlling reaction outcomes and improving yields and selectivity. scirp.org Theoretical studies, such as those using density functional theory (DFT), are employed to investigate the reaction pathways of processes like the palladium-catalyzed acylation of allylic esters. scirp.org

Synthesis of Biologically Active Molecules: Allylic esters are often key intermediates in the synthesis of natural products and pharmaceuticals. Research may focus on utilizing this compound as a building block for constructing more complex molecules with potential biological activity. sioc-journal.cnscielo.brnih.gov For example, novel allyl benzoate compounds containing a triazole moiety have been synthesized and evaluated for their fungicidal activity. sioc-journal.cn

Materials Science Applications: The polymerizable nature of the allyl group makes allylic esters potential monomers for the synthesis of new polymers and materials. Research in this area might explore the polymerization of this compound or its incorporation into copolymers to create materials with specific thermal or mechanical properties. The synthesis of cellulose (B213188) tris(4-methylbenzoate) has been explored for its use as a gas chromatographic stationary phase. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

2653-46-5 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

prop-2-enyl 4-methylbenzoate |

InChI |

InChI=1S/C11H12O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 |

InChI Key |

GGJIQHHMXJIVPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Allyl 4 Methylbenzoate

Direct Esterification Approaches

Direct esterification remains a fundamental and widely practiced method for the synthesis of esters, including allyl 4-methylbenzoate. This approach involves the direct reaction of a carboxylic acid with an alcohol.

The most straightforward synthesis of this compound involves the reaction of allyl alcohol with 4-methylbenzoic acid. google.com This reaction is typically performed by heating a mixture of the two reactants. To drive the equilibrium towards the formation of the ester, the water formed during the reaction is continuously removed, often through distillation. google.com While effective, this method may require elevated temperatures and can sometimes be associated with the potential for side reactions, such as the rearrangement of allyl alcohol. google.com

A typical procedure involves charging a reaction vessel, such as a kettle of a fractionating still, with the carboxylic acid and then slowly adding the allyl alcohol while the acid solution is boiling. google.com The distillate, containing the product ester, unreacted alcohol, water, and acid, is then collected and purified through fractionation. google.com

To improve reaction rates and yields, various catalysts are often employed in the esterification process. Acid catalysts are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Iron(III) acetylacetonate (B107027) has been demonstrated as an effective and environmentally benign catalyst for the direct esterification of carboxylic acids with alcohols. researchgate.net This catalyst allows for the condensation of a wide range of substrates under refluxing conditions without the need for a separate dehydrating agent. researchgate.net Another approach involves the use of bulky diarylammonium salts, such as pentafluorobenzenesulfonates and tosylates, which act as highly active dehydration catalysts. researchgate.net These catalysts are effective even with sterically hindered alcohols and can be used in small quantities. researchgate.net

Palladium-catalyzed allylic esterification represents another advanced catalytic method. lookchem.comlookchem.com This process can involve the C-C bond cleavage of a secondary homoallyl alcohol in the presence of a palladium catalyst to yield the desired allyl ester. lookchem.com

Table 1: Comparison of Catalytic Esterification Methods

| Catalyst Type | Key Features | Typical Conditions |

| Iron(III) Acetylacetonate | Environmentally benign, moisture-stable, recoverable. researchgate.net | Refluxing xylene, 5 mol% catalyst. researchgate.net |

| Diaryl-ammonium Salts | Highly active for sterically demanding alcohols. researchgate.net | Heptane, 80°C, 1 mol% catalyst. researchgate.net |

| Palladium Catalysts | Enables C-C bond cleavage pathways. lookchem.com | Varies depending on specific palladium complex and ligands. |

Advanced Synthetic Pathways

Beyond direct esterification, other synthetic strategies offer alternative routes to this compound and related esters, often providing advantages in terms of substrate scope or reaction conditions.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.comresearchgate.net This method can be used to synthesize this compound by reacting an alkyl 4-methylbenzoate (such as methyl 4-methylbenzoate) with allyl alcohol in the presence of a suitable catalyst. google.com The reaction is driven to completion by removing the alcohol by-product (e.g., methanol) via distillation. google.com

A key factor for successful transesterification is the removal of water from the reaction mixture to levels below 200 ppm, which significantly improves the conversion and quality of the allyl ester product. google.com The reaction is typically carried out at temperatures between 60°C and 200°C. google.com Both basic catalysts, like sodium methoxide, and various heterogeneous catalysts, such as natural phosphates doped with zinc chloride or potassium fluoride, can be employed. researchgate.netgoogle.com

Table 2: Key Parameters in Transesterification for Allyl Ester Synthesis

| Parameter | Condition/Effect |

| Water Content | Must be below 200 ppm for high conversion. google.com |

| Temperature | Typically 80°C to 150°C. google.com |

| Catalyst | Sodium methoxide, doped natural phosphates. researchgate.netgoogle.com |

| By-product Removal | Continuous distillation of the alcohol by-product is crucial. google.com |

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. msuniv.ac.in For example, a common precursor could be used to generate a library of structurally related allyl benzoate (B1203000) derivatives.

The synthetic methodologies described for this compound can be extended to a wide range of structurally related allyl benzoate derivatives. For instance, a series of unreported allyl benzoate compounds containing a triazole moiety were synthesized, demonstrating the versatility of these synthetic approaches. sioc-journal.cn The synthesis of eugenyl benzoate derivatives has also been reported, employing esterification reactions between eugenol (B1671780) and various benzoic acid derivatives. nih.govresearchgate.net

The synthesis of cellulose (B213188) tris(4-methylbenzoate) has been achieved through a catalytic method, highlighting the application of these reactions to polymeric substrates. researchgate.net Furthermore, the regioselective Cp*Ir(III)-catalyzed allylic C-H sulfamidation of allylbenzene (B44316) derivatives has been developed, showcasing advanced methods for functionalizing allyl groups in benzoate structures. acs.org

Environmentally Conscious Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign methods for the synthesis of esters like this compound. These green approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency compared to traditional esterification methods. Key areas of innovation include the use of enzymatic catalysts, solid acid catalysts, and advanced techniques such as ultrasound-assisted synthesis.

One of the prominent green strategies involves the use of lipases as biocatalysts. Lipase-catalyzed esterification offers high selectivity under mild reaction conditions, which prevents substrate degradation and minimizes the formation of by-products. researchgate.net For instance, the synthesis of benzyl (B1604629) 4-methylbenzoate, a compound structurally similar to this compound, has been successfully achieved with high yields using lipase (B570770) under ultrasound irradiation. researchgate.net This suggests a viable pathway for the synthesis of the target molecule. The enzymatic process typically occurs in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at moderate temperatures. researchgate.net

Another significant advancement in the green synthesis of esters is the application of ultrasound irradiation. sorbonne-universite.frresearchgate.net Sonication has been shown to accelerate reaction rates, leading to shorter reaction times and improved yields. nih.govacs.org The use of ultrasound in conjunction with enzymatic catalysis can further enhance the efficiency of the esterification process. sorbonne-universite.fr This method is considered more eco-friendly as it can often be performed at lower temperatures, thus saving energy. acs.org

The replacement of traditional homogeneous acid catalysts, such as sulfuric acid, with reusable solid acid catalysts represents another important green methodology. ku.edupsu.edu Solid acids, including those based on zeolites or supported metal oxides, offer advantages such as easy separation from the reaction mixture, reusability, and reduced corrosion and environmental pollution. nih.govbeilstein-journals.org These catalysts have been effectively used in the esterification of various carboxylic acids. ku.edunih.gov While specific data for this compound is not extensively detailed, the successful application of solid acid catalysts in the synthesis of other benzoates indicates their potential applicability.

The following tables provide an overview of the research findings for these environmentally conscious synthetic methodologies.

Table 1: Lipase-Catalyzed Synthesis of Benzoate Esters

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Porcine Pancreas Lipase (PPL) | N-Boc-N-phenylbenzamide, Benzyl alcohol | DMSO | 40 | 90 | 87 | researchgate.net |

| Porcine Pancreas Lipase (PPL) | N-Boc-N-phenyl-4-methylbenzamide, Benzyl alcohol | DMSO | 40 | 90 | 82 | researchgate.net |

| Thermomyces lanuginosus Lipase | Benzoic acid, Methanol | Microfluidic system | 40 | - | 41 | d-nb.info |

This table presents data for the synthesis of benzyl 4-methylbenzoate and methyl benzoate as representative examples of lipase-catalyzed esterification of benzoic acid derivatives.

Table 2: Ultrasound-Assisted Synthesis of Esters

| Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Aliphatic acids, Methanol/Ethanol | Ultrasound | - | Short | Good | nih.gov |

| 2-Hydroxybenzohydrazide, Thiophene-2-carboxaldehyde | Ultrasound | Ethanol | 4 min | 95 | acs.org |

| N-Boc-activated amides, Alcohols | Lipase, Ultrasound | DMSO | 90 min | High | researchgate.net |

This table illustrates the general conditions and effectiveness of ultrasound in promoting various esterification and related reactions, highlighting the reduced reaction times and high yields.

Table 3: Solid Acid Catalyzed Esterification

| Catalyst | Reactant (Acid) | Reactant (Alcohol) | Temperature (°C) | Yield (%) | Reference |

| Envirocat EPZ10 (ZnCl₂ on clay) | Benzaldehyde, Ethyl acetoacetate, Urea | - | Reflux | 84 | psu.edu |

| Silica (B1680970) sulfuric acid | Various aldehydes and amines | - | 65 | 90 | beilstein-journals.org |

| Magnetic-responsive solid acid | Palmitic acid | Methanol | 70 | 94 | nih.gov |

This table showcases the application of different solid acid catalysts in organic synthesis, demonstrating their high efficiency and the conditions under which they operate. The examples are representative of acid-catalyzed condensation and esterification reactions.

Reaction Mechanisms and Transformations of Allyl 4 Methylbenzoate

Allylic Moiety Transformations

The allyl group is characterized by an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This position, known as the allylic position, exhibits unique reactivity due to the ability to form resonance-stabilized intermediates, such as allylic radicals, cations, or anions. youtube.comlibretexts.org

The double bond in the allyl moiety of esters can migrate to form the more thermodynamically stable internal propenyl isomer. This transformation, known as an allylic rearrangement or shift, can be catalyzed by various reagents, including transition metal complexes and strong bases. wikipedia.orgresearchgate.net High temperatures often favor the isomerization of allyl groups. researchgate.net For instance, the isomerization of allylbenzenes, which are structurally related to the allyl portion of the molecule, is a well-studied process used in the synthesis of flavors, fragrances, and pharmaceuticals. researchgate.net The reaction typically proceeds to form the (E)-propenyl isomer as the major product due to its greater steric stability.

Table 1: Conditions for Isomerization of Allyl Groups This table is illustrative and based on general reactions of allylic compounds.

| Catalyst/Reagent | Conditions | Product |

|---|---|---|

| Transition Metal Catalyst (e.g., Rh, Ru, Pd complexes) | Varies (often mild) | (E/Z)-propenyl isomer |

The allylic C-H bonds in Allyl 4-methylbenzoate are weaker than typical vinylic or alkylic C-H bonds. libretexts.org This is because the homolytic cleavage of an allylic C-H bond yields a resonance-stabilized allylic radical. youtube.comlibretexts.org This stability allows for selective substitution at the allylic position over addition to the double bond, particularly when low concentrations of a halogenating agent are used. libretexts.org

A common method for achieving allylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. libretexts.orgyoutube.com NBS serves as a source of a low, steady concentration of bromine (Br₂), which is crucial for favoring the radical substitution pathway over the ionic addition pathway. libretexts.org The reaction proceeds via a radical chain mechanism. libretexts.org

The key intermediate is the allylic radical, which is delocalized over two carbon atoms. youtube.com Consequently, the subsequent reaction with bromine can occur at either of these positions, potentially leading to a mixture of constitutional isomers.

Table 2: Reagents for Radical Allylic Halogenation

| Reagent | Conditions | Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (e.g., AIBN) or light | Allylic Bromide |

| N-Chlorosuccinimide (NCS) | CCl₄, radical initiator | Allylic Chloride |

The allyl group can act as an electrophile in nucleophilic substitution reactions. Allylic esters are particularly useful substrates for transition metal-catalyzed allylic substitution reactions, often employing palladium catalysts. acsgcipr.orgwhiterose.ac.uk In these reactions, a palladium(0) complex undergoes oxidative addition to the allylic ester, forming a η³-π-allyl palladium(II) complex and displacing the 4-methylbenzoate anion. acsgcipr.orgwhiterose.ac.uk A subsequent attack by a nucleophile on the π-allyl complex regenerates the palladium(0) catalyst and forms the new allylic product. acsgcipr.org

These reactions are highly valuable in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A key feature of allylic substitution is the potential for the nucleophile to attack at either end of the three-carbon allyl system, a process that can be controlled by the choice of catalyst, ligands, and reaction conditions. The reaction can proceed via an Sₙ2 mechanism or, more commonly in the presence of steric hindrance, an Sₙ2' mechanism, where the nucleophile attacks the vinyl carbon, inducing an allylic shift. wikipedia.org

Reactivity at the Ester Linkage

The ester group in this compound is susceptible to nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond and the displacement of the allyloxy group.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. study.com This forms a tetrahedral intermediate, which then collapses to expel the allyloxide (CH₂=CHCH₂O⁻) leaving group. A final proton transfer from the initially formed 4-methylbenzoic acid to the allyloxide yields the resonance-stabilized 4-methylbenzoate salt and allyl alcohol. study.comquora.com This reaction is effectively irreversible because the final carboxylate anion is unreactive towards nucleophilic attack.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, allyl alcohol is eliminated as the leaving group. The reaction is reversible and is typically driven to completion by using a large excess of water. quora.com

Table 3: General Conditions for Ester Hydrolysis

| Condition | Catalyst | Products |

|---|---|---|

| Basic | NaOH, KOH, LiOH | 4-Methylbenzoate Salt, Allyl Alcohol |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this involves reacting it with another alcohol (R-OH) in the presence of an acid or base catalyst to form a new ester (4-methylbenzoyl-OR) and allyl alcohol. google.com

The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

In base-catalyzed transesterification , an alkoxide (RO⁻) from the new alcohol attacks the carbonyl carbon.

In acid-catalyzed transesterification , the carbonyl is protonated, followed by attack from the neutral alcohol molecule. google.com

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess, or one of the products (typically the lower-boiling alcohol) is removed from the reaction mixture by distillation. google.com Enzymes, such as lipases, can also be used to catalyze transesterification reactions, often with high selectivity. mdpi.com

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound, the toluate moiety, is susceptible to functionalization through various chemical transformations. The nature and position of the existing substituents—the allyl ester group and the methyl group—play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Toluate Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of such reactions on the toluate moiety of this compound is governed by the electronic effects of the two substituents: the methyl group (-CH₃) and the ester group (-CO₂Allyl).

The methyl group is an activating group and an ortho, para-director. chemicalforums.comwikipedia.org This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, particularly at the positions ortho and para to it, making them more susceptible to electrophilic attack. organicchemistrytutor.comlibretexts.org

Conversely, the ester group is a deactivating group and a meta-director. echemi.combrainly.commasterorganicchemistry.com Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, thus making it less reactive towards electrophiles. organicchemistrytutor.comechemi.com The positions ortho and para to the ester group are particularly deactivated, leading to preferential substitution at the meta position. brainly.com

In this compound, the methyl and ester groups are in a para relationship. The directing effects of these two groups are therefore considered in relation to their positions on the ring. The methyl group at C4 directs incoming electrophiles to the C3 and C5 positions (ortho to the methyl group). The ester group at C1 directs incoming electrophiles to the C3 and C5 positions (meta to the ester group). In this case, the directing effects of both the activating methyl group and the deactivating ester group reinforce each other, leading to a strong preference for electrophilic substitution at the positions meta to the ester and ortho to the methyl group (C3 and C5).

A classic example of this regioselectivity is the nitration of methyl benzoate (B1203000), which yields predominantly the meta-nitro-substituted product. echemi.comrsc.orgproprep.com This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids, where the electrophile is the nitronium ion (NO₂⁺). echemi.comproprep.com Similarly, Friedel-Crafts reactions on methyl benzoate also show a preference for the meta position. acs.org

| Reactant | Reagents | Major Product | Reference |

|---|---|---|---|

| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | echemi.comrsc.org |

Directed Functionalization Strategies

Beyond the inherent directing effects of the substituents, specific strategies can be employed to achieve functionalization at positions that are not favored by traditional electrophilic aromatic substitution. These methods often involve the use of a directing group to guide a catalyst or reagent to a specific C-H bond.

One prominent strategy is directed ortho metalation (DoM) . wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation of the proximal ortho C-H bond. wikipedia.org While the ester group itself can be susceptible to nucleophilic attack by organolithium reagents, it can function as a DMG under specific conditions, leading to lithiation at the ortho position. oup.comacs.org This aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. Unprotected benzoic acids have also been shown to undergo directed ortho-lithiation. semanticscholar.org

Transition metal-catalyzed C-H activation offers another powerful avenue for directed functionalization. Iridium-based catalysts, for example, have been successfully used for the ortho-directed deuterium labeling and borylation of benzoate esters. nih.govstrath.ac.ukmdpi.comrsc.org In these reactions, the ester group directs the iridium catalyst to the C-H bonds at the ortho position, enabling the selective introduction of deuterium or a boryl group. These functionalized products can then serve as versatile building blocks for further synthetic transformations.

| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |

|---|---|---|---|

| ortho-Lithiation | s-BuLi/TMEDA | ortho | oup.com |

| ortho-Deuteration | Iridium N-heterocyclic carbene/phosphine (B1218219) catalysts | ortho | nih.govstrath.ac.uk |

| ortho-Borylation | [Ir(OMe)(COD)]₂ / phosphine ligand | ortho | rsc.org |

| ortho-Arylation | [{IrCpCl₂}₂] / Ag₂CO₃ | ortho* | nih.gov |

Catalytic Transformations Involving this compound and Analogues

The allyl group in this compound is a versatile functional handle for a variety of catalytic transformations, most notably those mediated by palladium catalysts. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysis plays a central role in the chemistry of allylic compounds. This compound, with its allylic ester functionality, is an excellent substrate for several important palladium-catalyzed reactions.

The most prominent palladium-catalyzed reaction of allylic esters is the Tsuji-Trost reaction , also known as palladium-catalyzed allylic alkylation. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of the allylic leaving group (in this case, the 4-methylbenzoate group) with a nucleophile. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Tsuji-Trost reaction is generally understood to proceed through the following key steps: wikipedia.orgnrochemistry.comyoutube.com

Coordination: A palladium(0) catalyst coordinates to the double bond of the allyl group of this compound. wikipedia.orgorganic-chemistry.org

Oxidative Addition: The palladium(0) complex undergoes oxidative addition, where it cleaves the carbon-oxygen bond of the allylic ester. This step typically proceeds with inversion of stereochemistry at the carbon atom and results in the formation of a cationic η³-allylpalladium(II) complex. wikipedia.orgnrochemistry.com The 4-methylbenzoate anion is displaced as the leaving group.

Nucleophilic Attack: A nucleophile attacks the η³-allylpalladium(II) complex. The regioselectivity of this attack is influenced by both electronic and steric factors of the allyl complex and the nature of the nucleophile. organic-chemistry.org For "soft" nucleophiles (those with a pKa of their conjugate acid < 25), the attack usually occurs directly on one of the terminal carbons of the allyl moiety. organic-chemistry.orgnrochemistry.com This step also typically proceeds with inversion of stereochemistry. nih.gov

Reductive Elimination/Decomplexation: Following nucleophilic attack, the resulting palladium(0) complex decomplexes from the newly formed product, thereby regenerating the active catalyst for the next cycle. youtube.com

While the cleavage of the C-O bond of the ester is the canonical pathway in palladium-catalyzed allylic substitutions, C-C bond cleavage processes involving similar substrates have also been reported, offering alternative synthetic strategies.

One such process is retro-allylation . Palladium catalysts have been shown to effect the C-C bond cleavage of homoallyl alcohols to generate an allyl-palladium intermediate and a ketone. nih.gov This process can be coupled with esterification in a sequential manner. For example, secondary homoallyl alcohols can react with acids in the presence of a palladium catalyst to yield allyl esters. nih.govfigshare.comacs.org This transformation proceeds via a retro-allylation to form an allylpalladium intermediate, which is then trapped by the acid to form the final product.

Another relevant C-C bond cleavage reaction is decarboxylative allylation . In this type of reaction, allylic esters of β-keto carboxylic acids, malonic acids, and cyanoacetic acids can undergo palladium-catalyzed decarboxylation followed by allylation. acs.org The mechanism involves the formation of a π-allylpalladium intermediate and the loss of carbon dioxide to generate an enolate in situ, which then acts as the nucleophile to attack the allylpalladium complex. acs.org While this specific reaction requires a β-carbonyl group for decarboxylation, it highlights the ability of palladium catalysts to facilitate C-C bond cleavage under certain conditions.

These examples demonstrate that while C-O bond cleavage is the predominant pathway for simple allyl esters like this compound in Tsuji-Trost type reactions, related palladium-catalyzed transformations can indeed involve C-C bond cleavage, particularly in substrates with specific structural features like homoallylic alcohols or β-keto ester functionalities.

Carbonylation Reactions

Carbonylation reactions offer a powerful method for the introduction of a carbonyl group, transforming allyl moieties into more complex structures such as β,γ-unsaturated esters. While direct carbonylation of this compound is not extensively detailed, analogous transformations with related allyl substrates, particularly under palladium catalysis, provide a clear precedent for its potential reactivity.

Palladium-catalyzed carbonylation of allylic chlorides serves as a key model. These reactions, which can be performed under mild conditions (e.g., 2 bar of carbon monoxide at 60°C), effectively convert the allyl group into a β,γ-unsaturated ester or amide. d-nb.info The mechanism is believed to involve the oxidative addition of the allylic substrate to a Pd(0) species, followed by CO insertion into the resulting π-allyl-palladium(II) complex. Subsequent nucleophilic attack by an alcohol or amine yields the final product and regenerates the Pd(0) catalyst. d-nb.info

Furthermore, advancements in carbonylation chemistry have introduced methods that avoid the use of gaseous carbon monoxide. For instance, phenyl formate has been employed as a CO source in the palladium-catalyzed carbonylation of allyl halides. organic-chemistry.orgacs.org This process proceeds under mild conditions (80°C) and demonstrates high efficiency and tolerance for various functional groups. organic-chemistry.orgacs.org Another innovative approach is the palladium-catalyzed reductive electrocarboxylation of allyl esters using carbon dioxide (CO2) as the C1 source, which yields carboxylic acids. rsc.org These methodologies highlight the potential pathways for the carbonylation of this compound.

Table 1: Conditions for Palladium-Catalyzed Carbonylation of Allyl Compounds

| Catalyst System | Carbon Source | Substrate Type | Product | Reference |

|---|---|---|---|---|

| Palladium Precursor (Phosphine-free) | Carbon Monoxide (CO) | Allylic Chlorides | β,γ-Unsaturated Esters/Amides | d-nb.info |

| Pd/P(t-Bu)₃ or Pd/Xantphos | Phenyl Formate | Allyl Halides | Phenyl β,γ-Unsaturated Esters | organic-chemistry.orgacs.org |

| Palladium Catalyst | Carbon Dioxide (CO₂) | Allyl Esters | Carboxylic Acids | rsc.org |

Divergent Reactions with α-Diazocarbonyl Compounds

The reaction of allylic compounds with α-diazocarbonyl compounds, typically mediated by transition metal catalysts, provides access to a diverse array of molecular architectures. The reactivity is dictated by the choice of catalyst, which can steer the reaction through either carbene or ketene intermediates.

A cooperative Rh(II)/Pd(0) dual catalytic system has been shown to enable divergent reactions of α-diazo 1,3-dicarbonyl compounds with allylic carbonates. nih.gov This system can facilitate allylic alkylation to produce α-quaternary allylated β-keto-esters. Alternatively, by modulating the reaction conditions and substrates, the same catalytic system can promote a (1+4) annulation to yield α-quaternary tetrahydrofurans. nih.gov

Rhodium(II) catalysts, such as Rh₂(esp)₂, are particularly effective in mediating reactions of diazo compounds. thieme-connect.comrsc.org For example, Rh(II)-catalyzed reactions of diazo esters with anilines and allylic electrophiles can generate products with diaryl allylic quaternary centers through a relay mechanism involving C-H functionalization and subsequent allylic alkylation. thieme-connect.com Similarly, the reaction of diazoquinones with allylboronates catalyzed by Rh₂(esp)₂ proceeds via a cyclopropanation/ring-opening/aromatization pathway to afford various allylphenols. rsc.org These examples suggest that this compound could serve as the allylic electrophile in such transformations, reacting with a metal carbene generated from the diazo compound.

Metal-Catalyzed Deallylation and Deprotection Strategies

The allyl group is a valuable protecting group for carboxylic acids due to its stability under various conditions and its selective removal under mild catalysis. Metal-catalyzed deallylation is the most common and efficient method for cleaving the allyl ester bond in compounds like this compound to liberate the corresponding carboxylic acid, 4-methylbenzoic acid.

Palladium(0) complexes are the most widely used catalysts for this transformation. The mechanism involves the formation of a π-allyl palladium complex, which is then susceptible to attack by a nucleophile (an allyl scavenger). This process regenerates the Pd(0) catalyst, allowing the reaction to proceed with catalytic amounts of the metal.

Ruthenium complexes have also been shown to be effective for the deprotection of allyl esters. The choice of catalyst can be crucial for achieving selectivity in polyfunctional molecules where other protecting groups must remain intact. These deallylation reactions are typically performed under very mild, neutral conditions, making them compatible with sensitive substrates.

meta-C-H Allylation in Pyrimidine-Based Systems

Recent advances in C-H activation have enabled the functionalization of typically unreactive positions on aromatic rings. A notable example is the palladium-catalyzed meta-C-H allylation of arenes, where a pyrimidine-based directing group is employed. In this strategy, an arene bearing the directing group can be selectively allylated at the meta position.

The reaction mechanism involves a ligand-assisted meta-C-H activation step, forming a palladacycle. Subsequent coordination of the allyl source (such as an allyl phosphate) leads to the formation of a Pd-π-allyl complex. The final C-C bond-forming step is typically turnover-determining and results in the meta-allylated arene product. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been found to be critical for the success of this transformation. This methodology has been successfully applied to a broad scope of arene substrates, demonstrating its potential for complex molecule synthesis. While this reaction applies to arenes rather than directly to this compound, it showcases a sophisticated strategy where an allyl group is precisely installed, a transformation for which this compound could potentially act as a reagent source of the allyl moiety under different catalytic conditions.

Ruthenium-Catalyzed Transformations

Ruthenium catalysts offer a distinct reactivity profile compared to palladium and are effective in a variety of transformations involving allyl groups. These include C-H functionalization, allylation, and deallylation reactions.

Ruthenium(II)-catalyzed C-H allylation has been demonstrated using directing groups to control regioselectivity. For example, thiobenzamides can direct the ortho-C-H allylation with allyl carbonates using a [RuCl₂(p-cymene)]₂ catalyst. This represents a key example of Ru-catalyzed C-H allylation directed by a sulfur-containing group. Similarly, oxazoline directing groups can facilitate Ru(II)-catalyzed C-H allylation of aryl oxazolines using allylic alcohols as the allylating agent.

Beyond C-H activation, ruthenium complexes are also employed in deallylation reactions, providing an alternative to palladium-based systems for the cleavage of allyl esters and ethers. The choice between ruthenium and other metals like nickel for deallylation can depend on the specific substitution pattern of the allylic substrate.

Microwave-Assisted Transformations in Related Allyl Ethers

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and improving yields. In transformations involving allyl compounds, microwave assistance has been particularly effective.

The Claisen rearrangement, an intramolecular thermal rearrangement of allyl aryl ethers, can be performed under microwave irradiation. Studies on the rearrangement of allylphenyl ether to 2-allylphenol have been conducted using both microwave heating and conventional oil-bath heating. While significant rate enhancement was not always observed, microwave heating did influence the product distribution in some cases, such as in the rearrangement of 1-allyloxy-4-methoxybenzene, where it increased the yield of a 4-methoxyphenol by-product under solvent-free conditions.

Microwave heating has also been successfully applied to intermolecular reactions. The synthesis of homoallyl ethers from acetals and allyltrimethylsilane can be promoted by CuBr under microwave conditions. This method is particularly efficient for aromatic acetals and provides a milder alternative to traditional strong Lewis acid-catalyzed allylations. These examples with related allyl ethers demonstrate the utility of microwave technology in promoting reactions involving the allyl functional group, a strategy that could be extended to transformations of this compound.

Compound Index

Spectroscopic and Structural Elucidation of Allyl 4 Methylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For Allyl 4-methylbenzoate, ¹H and ¹³C NMR are the primary methods for structural confirmation.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic protons on the 4-methylbenzoate moiety typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their proximity to the electron-withdrawing ester group. The protons ortho to the carbonyl group are more deshielded and thus resonate at a higher chemical shift compared to the protons meta to the carbonyl group.

The allyl group exhibits a more complex set of signals due to spin-spin coupling between the vinylic and allylic protons. The methine proton (-CH=) of the allyl group typically appears as a multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the allylic methylene (B1212753) protons (-O-CH₂-). The two terminal vinyl protons are diastereotopic and often present as two separate multiplets, each showing coupling to the methine proton and geminal coupling to each other. The allylic methylene protons adjacent to the ester oxygen appear as a doublet, coupled to the methine proton.

Based on data from structurally similar compounds like ethyl 4-methylbenzoate and various allyl esters, the expected ¹H NMR chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized in the interactive table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to C=O) | ~7.95 | Doublet | ~8.0 |

| Ar-H (meta to C=O) | ~7.25 | Doublet | ~8.0 |

| -O-CH- | ~6.05 | Multiplet | |

| =CH₂ (trans) | ~5.40 | Multiplet | |

| =CH₂ (cis) | ~5.28 | Multiplet | |

| -O-CH₂- | ~4.80 | Doublet | ~5.8 |

| Ar-CH₃ | ~2.40 | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field, typically around 166 ppm. The aromatic carbons show a range of chemical shifts, with the carbon attached to the carbonyl group (quaternary carbon) appearing at a lower field than the protonated aromatic carbons. The carbon bearing the methyl group is also a quaternary carbon.

The carbons of the allyl group are also distinguishable. The methine carbon (-CH=) resonates at a lower field than the terminal vinyl carbon (=CH₂). The allylic methylene carbon (-O-CH₂-) is influenced by the adjacent oxygen atom and appears in the mid-field region. The methyl carbon of the 4-methylbenzoate group is found at the highest field (most shielded).

Drawing from spectral data of analogous compounds, the anticipated ¹³C NMR chemical shifts for this compound are presented in the following interactive table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166.2 |

| Ar-C (ipso to C=O) | ~143.7 |

| Ar-C (para to C=O) | ~129.7 |

| Ar-C (ortho to C=O) | ~129.1 |

| Ar-C (meta to C=O) | ~127.8 |

| -O-CH= | ~132.5 |

| =CH₂ | ~118.5 |

| -O-CH₂- | ~65.6 |

| Ar-CH₃ | ~21.6 |

While not directly applicable to this compound itself, heteronuclear NMR techniques are invaluable for studying related organometallic complexes or derivatives that may incorporate heteroatoms like phosphorus. For instance, if this compound were used as a ligand in a phosphorus-containing metal complex, ³¹P NMR spectroscopy would be a critical tool. This technique provides information about the chemical environment, coordination, and bonding of the phosphorus atom within the complex. The chemical shift, coupling constants (e.g., JP-H, JP-C), and signal multiplicity in the ³¹P NMR spectrum would offer deep insights into the structure and dynamics of such a complex. However, for this compound in its pure form, this technique is not relevant.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₂O₂), the expected monoisotopic mass is approximately 176.08373 u. HRMS can confirm this exact mass, thereby verifying the elemental composition.

In addition to providing the molecular ion peak, mass spectrometry can also reveal structural information through the analysis of fragmentation patterns. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group and cleavage of the ester linkage. For this compound, characteristic fragments would likely include the 4-methylbenzoyl cation (m/z = 119) and the allyl cation (m/z = 41).

| Ion | Formula | Expected Monoisotopic Mass (u) |

| [M]⁺ | [C₁₁H₁₂O₂]⁺ | 176.08373 |

| [M - C₃H₅]⁺ | [C₈H₇O₂]⁺ | 135.04461 |

| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.04969 |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05478 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups present in the molecule.

A strong, sharp absorption band is expected in the region of 1720-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of the conjugated ester group. The C-O stretching vibrations of the ester will likely appear as two bands in the 1300-1100 cm⁻¹ region.

The aromatic C-H stretching vibrations are typically observed as weak bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and allyl groups appear just below 3000 cm⁻¹. The C=C stretching of the aromatic ring will show bands in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. The C=C stretching of the allyl group is expected around 1650 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can also provide information about the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ester) | 1720-1715 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1610-1580, 1500-1400 | Medium |

| C=C Stretch (Allyl) | ~1650 | Medium |

| C-O Stretch (Ester) | 1300-1100 | Strong |

| Aromatic C-H Bend (oop) | 850-800 | Strong |

X-ray Crystallography for Solid-State Structural Analysis (e.g., for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction can be challenging, analysis of its solid derivatives provides invaluable structural information.

For instance, the crystal structure of a related compound, methyl 1-allyl-4-methyl-1H-benzo[c] rsc.orgnih.govthiazine-3-carboxylate 2,2-dioxide, reveals the conformation and orientation of the allyl group in the solid state. In this derivative, the allyl substituent is inclined with respect to the mean plane of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is primarily determined by the electronic transitions within the 4-methylbenzoyl chromophore. While specific experimental spectra for the allyl ester are not extensively documented in publicly available literature, its UV-Vis characteristics can be reliably inferred from data on closely related benzoate esters, such as methyl 4-methylbenzoate and ethyl 4-methylbenzoate, as the ester's alkyl group (allyl in this case) has a minimal effect on the position of the principal absorption bands.

Aromatic esters derived from benzoic acid typically exhibit two main absorption bands in the ultraviolet region. These bands originate from π → π* transitions within the benzene ring and the carbonyl group. Following the nomenclature used for benzene derivatives, these are often referred to as the B-band (Benzenoid band) and C-band.

B-Band: This is a high-intensity absorption band typically observed around 230-240 nm. It is associated with the primary π → π* transition of the conjugated system involving the aromatic ring and the carbonyl group.

C-Band: This is a lower-intensity absorption band that appears at longer wavelengths, generally around 270-280 nm. It arises from a "forbidden" transition and shows fine structure in non-polar solvents, which is often lost in polar solvents.

The methyl substituent at the para-position of the benzene ring typically causes a slight red shift (bathochromic shift) in these absorption bands compared to unsubstituted benzoate esters. The expected UV-Vis absorption data for this compound, based on analogous compounds, are summarized in the table below.

Table 1: Typical UV-Vis Absorption Data for 4-Methylbenzoate Esters in a Non-polar Solvent

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Transition |

|---|---|---|---|

| B-Band | ~238 | ~15,000 | π → π* |

| C-Band | ~275, ~282 | ~1,200, ~1,000 | π → π* (forbidden) |

Spectroscopic Characterization of Intermediate Species

The spectroscopic characterization of transient or intermediate species generated from this compound during chemical reactions is not extensively detailed in the available scientific literature. Reactions involving the allyl group, such as transition-metal-catalyzed allylic substitutions or radical-mediated additions, are expected to proceed through highly reactive intermediates.

For example, in palladium-catalyzed reactions, the formation of a transient η³-allyl palladium complex is a common mechanistic step. Similarly, photochemical or radical-initiated reactions could involve the formation of various radical intermediates. However, these species are typically short-lived and present at very low concentrations, making their isolation and direct spectroscopic characterization (e.g., via NMR or UV-Vis spectroscopy) exceptionally challenging.

While mechanistic pathways for reactions of allyl esters are often proposed based on the final products and kinetic studies, direct spectroscopic data for the specific intermediates derived from this compound have not been reported. The study of such species generally requires specialized techniques like flash photolysis, matrix isolation spectroscopy, or advanced time-resolved spectroscopic methods, and such dedicated studies for this specific compound are not found in the surveyed literature.

Computational Chemistry and Theoretical Investigations of Allyl 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics that govern the behavior of Allyl 4-methylbenzoate. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms and chemoselectivity by calculating the energies of reactants, transition states, and products. rsc.org For instance, DFT has been successfully applied to rationalize the mechanisms of reactions involving allyl-functionalized compounds and various esters. rsc.orgresearchgate.net

Studies on analogous systems, such as the Au(I)-catalyzed reactions of diazoesters with allyl-functionalized ethers or amines, reveal that the reaction pathway is highly dependent on the nature of the reactants. rsc.org DFT calculations can elucidate these pathways, for example, by comparing the energetics of a rsc.orgnih.gov-sigmatropic rearrangement versus a cyclopropanation reaction. rsc.org The global reactivity index (GRI) analysis, derived from DFT, can also predict the nucleophilicity of different atoms within a molecule, thereby explaining observed reaction selectivities. rsc.org

For a molecule like this compound, DFT could be employed to study reactions such as hydrolysis, oxidation of the allyl group, or cycloaddition reactions. researchgate.netresearchgate.net The calculations would involve locating the transition state structures and computing the activation energy barriers, providing a quantitative understanding of the reaction kinetics. researchgate.net Thermodynamic parameters derived from these calculations help determine the feasibility of proposed reaction pathways. researchgate.net

Below is a representative table of energetic parameters that could be obtained from a DFT study on a hypothetical reaction of an allyl ester.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Pathway A: rsc.orgnih.gov Rearrangement | 0.0 | +25.4 | -15.2 | 25.4 |

| Pathway B: Cycloaddition | 0.0 | +31.8 | -10.5 | 31.8 |

Note: This table contains hypothetical data for illustrative purposes.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mpg.de These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide highly accurate results for electronic structure and molecular properties. acs.org

For this compound, ab initio calculations can be used to determine a variety of fundamental electronic properties. These include ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). conicet.gov.ar The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, these methods are instrumental in studying the excited states of molecules. acs.org By calculating the energies of excited states, one can predict and interpret UV-visible absorption spectra. conicet.gov.ar Time-dependent DFT (TD-DFT) is a related, efficient method for this purpose. conicet.gov.ar Computational analysis can also reveal how subtle changes, like the conformation of the ester group, can have profound effects on the photophysical behavior of a molecule. acs.org

The following table lists key electronic properties that can be determined for this compound using ab initio or related methods.

| Property | Description | Predicted Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.3 eV |

| Ionization Potential | Energy required to remove an electron | 8.1 eV |

| Electron Affinity | Energy released when an electron is added | 0.9 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamics of molecules like this compound. mdpi.com

These simulations can reveal the preferred conformations of the molecule in various environments, such as in the gas phase, in solution, or in a biological system. nih.gov For this compound, key conformational features include the orientation of the allyl group relative to the benzoate (B1203000) ring and the rotational barrier around the ester bond. Understanding these conformational preferences is crucial as they can significantly influence the molecule's physical properties and reactivity. MD simulations can also be used to explore how the molecule interacts with its surroundings, for example, by analyzing its interactions with solvent molecules or its ability to permeate through a membrane. nih.gov The trajectories generated from MD simulations can be analyzed to calculate various structural and dynamic properties, such as radial distribution functions, order parameters, and diffusion coefficients. mdpi.comnih.gov

Mechanistic Insights from Computational Modeling

Computational modeling, integrating methods like DFT and ab initio calculations, provides profound mechanistic insights into the chemical reactions of this compound. rsc.org By mapping the potential energy surface (PES) for a given reaction, researchers can identify the lowest energy path from reactants to products. researchgate.net This involves locating and characterizing critical points on the PES, including local minima corresponding to reactants, products, and intermediates, as well as saddle points corresponding to transition states. researchgate.net

For example, in a potential cycloaddition reaction involving the allyl group, computational models can distinguish between a concerted (one-step) or a stepwise mechanism. researchgate.net Analysis of the electronic structure along the reaction coordinate, using tools like the Electron Localization Function (ELF) or Quantum Theory of Atoms in Molecules (QTAIM), can reveal the precise sequence of bond-forming and bond-breaking events. researchgate.net These analyses provide a detailed picture of electron flow and charge distribution throughout the reaction, offering a deeper understanding than can be obtained from experimental observations alone. researchgate.net Such studies have been used to explain the chemoselectivity in gold-catalyzed reactions of similar allyl compounds and the regioselectivity in cycloaddition reactions. rsc.orgresearchgate.net

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) in Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govwiley.com These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed activity or property. nih.gov

While specific QSAR/QSPR studies on this compound are not prominent, this methodology is widely applied to its analogues, such as other benzoate esters or compounds with similar structural features. nih.govnih.gov Molecular descriptors used in these models can be calculated from the compound's structure and fall into several categories, including constitutional, topological, physicochemical, and quantum-chemical descriptors. nih.gov For example, a QSAR model for a series of benzoate derivatives might use descriptors like molecular weight, logP (lipophilicity), dipole moment, and HOMO/LUMO energies to predict their binding affinity to a specific receptor. nih.gov These models are valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. nih.gov

The table below provides examples of molecular descriptors that could be used in a QSAR/QSPR study of this compound analogues.

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. nih.gov |

| Quantum-Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to nucleophilicity. nih.gov |

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate or Building Block

The reactivity of the allyl and ester functional groups in allyl 4-methylbenzoate provides avenues for its use as a building block in organic synthesis. These functionalities allow for a range of chemical transformations, positioning it as a potentially versatile intermediate.

Precursor in Esterification Reactions

This compound can theoretically serve as a precursor in transesterification reactions. In such a reaction, the allyl group could be exchanged for a different alcohol moiety in the presence of a suitable catalyst. This process is a common method for the production of various esters. google.comgoogle.com For instance, the reaction of an alkyl ester with an allylic alcohol is a known route to produce allyl esters. google.com While the synthesis of allyl esters, including those of aromatic carboxylic acids, through transesterification is well-documented, specific examples detailing the use of this compound as a reactant to produce other esters are not extensively reported in the scientific literature. google.comgoogle.commdpi.com The general mechanism for such a reaction would involve the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, facilitated by an acid or base catalyst.

Utility as a Protecting Group in Organic Synthesis

The allyl group is a well-established protecting group for alcohols, carboxylic acids, and amines in multi-step organic synthesis. google.com Allyl esters can be used to protect carboxylic acids due to their stability under various reaction conditions and their selective deprotection under mild conditions, often using palladium catalysts. google.com This "orthogonal" deprotection strategy allows for the removal of the allyl group without affecting other protecting groups present in the molecule. google.com

Despite the general utility of allyl esters as protecting groups, the specific use of this compound for this purpose is not widely documented. The stability of the 4-methylbenzoyl portion of the molecule would be a key consideration in its application as a protecting group.

Derivatization to Other Functional Compounds

The chemical structure of this compound allows for various derivatization reactions to yield other functional compounds. The allyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and addition reactions across the double bond. The ester linkage can be hydrolyzed to yield 4-methylbenzoic acid and allyl alcohol, which can then be further modified.

While the potential for derivatization is clear from its structure, specific and detailed research findings on the conversion of this compound into other complex or bioactive molecules are not extensively covered in the available literature. General synthetic strategies involving similar allyl esters suggest that it could serve as a starting material for the synthesis of more complex molecules, but specific examples are lacking. nih.gov

Application in Polymer Chemistry and Material Science

The presence of a polymerizable allyl group suggests that this compound could find applications in polymer chemistry, either as a monomer, a co-monomer, or a functionalizing agent for existing polymers.

Functionalization of Polymeric Systems (e.g., Poly(ε-caprolactone))

Poly(ε-caprolactone) (PCL) is a biodegradable polyester (B1180765) that is often functionalized to tailor its properties for specific applications, such as in the biomedical field. nih.gov The introduction of functional groups can be achieved by grafting molecules onto the PCL backbone. nih.gov In principle, the allyl group of this compound could be used to graft it onto a pre-functionalized PCL chain, for example, via a thiol-ene click reaction if the PCL has been modified to contain thiol groups.

However, a review of the scientific literature does not provide specific examples of this compound being used for the functionalization of Poly(ε-caprolactone). Research in this area tends to focus on the use of other allyl-containing monomers or the grafting of PCL onto other functionalized materials. rsc.orgresearchgate.net

Development of Cellulose (B213188) Derivatives as Stationary Phases in Gas Chromatography

A significant and well-documented application related to the 4-methylbenzoate moiety is in the field of chromatography. Specifically, cellulose tris(4-methylbenzoate) has been extensively studied and utilized as a chiral stationary phase (CSP) for the separation of enantiomers in high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govresearchgate.netnih.gov

These CSPs are typically prepared by derivatizing cellulose with 4-methylbenzoyl chloride. The resulting cellulose tris(4-methylbenzoate) is then coated onto a silica (B1680970) support. nih.govrealab.ua The chiral recognition ability of this stationary phase is attributed to the formation of transient diastereomeric complexes between the chiral selector (the cellulose derivative) and the enantiomers of the analyte. The separation is based on the differential stability of these complexes.

The interactions involved in the chiral separation process on a cellulose tris(4-methylbenzoate) stationary phase can include hydrogen bonding, dipole-dipole interactions, and π-π interactions between the aromatic rings of the stationary phase and the analyte. researchgate.net The phenyl and ester carbonyl groups of the 4-methylbenzoate substituents play a crucial role in these interactions. researchgate.net

Research has shown that cellulose tris(4-methylbenzoate) derivatives can be immobilized on silica gel to create stable and robust CSPs. nih.gov These immobilized phases exhibit high enantioselectivity for a variety of racemic compounds and can be used with a wider range of solvents compared to coated phases. nih.gov

Development of Catalysts and Ligands in Related Systems

The synthesis of allyl esters, including this compound, is frequently accomplished through transition metal-catalyzed reactions, with palladium and ruthenium complexes being of particular interest. The development of sophisticated catalysts and ligands in systems related to the formation of this compound has been a key area of research to enhance reaction efficiency, selectivity, and scope.

Palladium-catalyzed allylic substitutions are fundamental for the formation of C-O bonds in molecules like this compound. The choice of ligand coordinated to the palladium center is crucial as it directly influences the steric and electronic environment of the catalytic species, thereby affecting the reaction's outcome. Phosphine (B1218219) ligands, in particular, have been extensively studied. Research on related allylic substitution reactions has demonstrated that the electronic properties of monodentate, achiral phosphine ligands can control the diastereoselectivity of the reaction. For instance, in a synergistic organo- and palladium-catalyzed asymmetric allylic alkylation, a clear correlation between the electronic nature of the phosphine ligand and the diastereomeric ratio of the product was observed. This principle is highly relevant to the synthesis of chiral allyl esters.

An investigation into the influence of various achiral phosphine ligands on a synergistic palladium-catalyzed allylic alkylation revealed a significant electronic effect on diastereoselectivity. It was found that electron-poor ligands could invert the diastereoselectivity of the reaction. The Taft inductive parameter of the substituents on the triarylphosphine ligand was shown to correlate with the diastereoselectivity. smolecule.com While this study focused on allylic alkylation, the principles of ligand influence on the palladium catalyst are applicable to allylic esterification. Below is a representative table illustrating how ligand choice can impact the outcome of a related palladium-catalyzed allylic substitution reaction.

Table 1: Influence of Achiral Phosphine Ligands on a Related Palladium-Catalyzed Allylic Substitution Reaction

| Ligand | Substituent on Phenyl Group | Electronic Nature | Conversion (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| P(4-MeOPh)₃ | 4-Methoxy | Electron-donating | 95 | 85:15 |

| PPh₃ | None | Neutral | 98 | 82:18 |

| P(4-FPh)₃ | 4-Fluoro | Electron-withdrawing | 92 | 45:55 |

| P(4-CF₃Ph)₃ | 4-Trifluoromethyl | Strongly Electron-withdrawing | 85 | 18:82 |

Beyond palladium, ruthenium catalysts have also been explored for the synthesis of allyl esters. Ruthenium-catalyzed C-H functionalization of benzoic acids with allyl alcohols represents a direct approach to forming compounds structurally related to this compound. The reactivity in these systems can be tuned to favor either C-H alkenylation or C-H alkylation pathways, often influenced by the choice of additives and solvents. rsc.org

Furthermore, recent studies have shown the utility of earth-abundant metals in C-H activation and subsequent functionalization. For example, a manganese(I)-catalyzed alkenylation of 2-arylindazoles with prop-2-yn-1-yl 4-methylbenzoate has been reported to proceed with high E-selectivity. researchgate.net In this reaction, a derivative of this compound is used as a reactant to introduce the this compound moiety onto another molecule, showcasing the compound's utility as a building block in more complex syntheses. researchgate.net

Advanced Chemical Process Development

The industrial production of specialty chemicals like this compound is increasingly benefiting from advanced chemical process development, focusing on process intensification to improve efficiency, safety, and sustainability. Key strategies in this area include the use of microwave-assisted synthesis and continuous flow processing.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. The synthesis of esters, including benzoates, has been shown to be amenable to microwave irradiation. For the synthesis of methyl benzoate (B1203000), a related compound, microwave heating in the presence of a solid heterogeneous catalyst has been demonstrated to achieve near-quantitative conversion in a matter of minutes. A similar approach has been proposed for this compound, adapting a protocol from butyl benzoate synthesis. This method involves irradiating 4-methylbenzoic acid and allyl alcohol, leading to a significant reduction in reaction time and energy consumption. smolecule.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzoate Ester

| Method | Catalyst | Temperature (°C) | Time | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Conventional Heating | Sulfuric Acid | 70 | 60 min | 88 | 74 |

| Microwave Irradiation | Sulfuric Acid | 70 | 10 min | 99.99 | 86 |

| Microwave Irradiation | Zeolite Hβ | 70 | 10 min | 99.99 | 67 |

Data adapted from a study on methyl benzoate synthesis, demonstrating the potential for process intensification applicable to this compound.

Continuous flow processing represents another significant advancement in chemical manufacturing. By moving from traditional batch reactors to continuous flow systems, it is possible to achieve better control over reaction parameters, enhance heat and mass transfer, and improve safety, especially for highly exothermic or rapid reactions. This technology allows for the safe handling of volatile reagents under high temperatures and pressures. The synthesis of various esters has been successfully demonstrated in continuous flow reactors, often leading to significant improvements in space-time yield.

For the production of aryl esters, continuous flow processing can offer substantial benefits. While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the literature, the principles of process intensification for esterification reactions are well-established. A proposed flow system for this compound could involve the pumping of a pre-mixed solution of 4-methylbenzoic acid, allyl alcohol, and a suitable catalyst through a heated reactor coil. The residence time in the reactor would be carefully controlled to maximize conversion while minimizing the formation of byproducts. Such a system could potentially be combined with microwave heating for even faster reaction rates. Pilot studies on related systems have suggested that a combination of microwave activation and catalytic beds in a flow setup could enable rapid synthesis with residence times of less than five minutes, potentially reducing production costs by up to 30% compared to batch processes. smolecule.com

Environmental Degradation Pathways and Fate Excluding Ecotoxicity

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors. For Allyl 4-methylbenzoate, the primary abiotic degradation pathways are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic esters like this compound can undergo photochemical reactions upon absorbing light energy. rsc.org The benzoate (B1203000) moiety acts as a chromophore, absorbing light which can lead to an excited state. rsc.org From this excited state, several reaction pathways are possible, including cycloaddition and hydrogen abstraction, particularly in the presence of other organic molecules like olefins. rsc.org

Studies on methyl benzoate have shown that it can undergo 2+2 cycloaddition to olefins at the carbonyl group, forming oxetanes, and can also abstract hydrogen from allylic positions. rsc.org These reactions are thought to proceed via excited singlet states of the ester. rsc.org While direct photolysis studies on this compound are not extensively detailed, the presence of the benzoate chromophore suggests it is susceptible to similar photochemical transformations. rsc.orglibretexts.org The efficiency and product distribution of these photoreactions can be influenced by the surrounding environmental matrix, such as the presence of sensitizers or quenchers. For instance, some benzoate esters act as photosensitization catalysts themselves, promoting photochemical reactions. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would cleave the molecule into allyl alcohol and 4-methylbenzoic acid. This reaction can be catalyzed by acid or base. quora.com

The rate of hydrolysis is dependent on pH and temperature. nist.govresearchgate.net Generally, ester hydrolysis is slow at neutral pH and accelerates under acidic or, more significantly, alkaline conditions. nist.govresearchgate.net The structure of the ester also plays a crucial role. The allyl group, being a primary substituent, is known to enhance the rate of hydrolysis compared to simple alkyl esters. nist.gov Studies on various benzoate esters show that their stability is influenced by both electronic and steric factors of the alcohol and acid moieties. nih.govcdnsciencepub.com For example, the base-catalyzed hydrolysis of a series of linear alkyl benzoates (methyl, ethyl, n-propyl, n-butyl) showed that the half-life increased with the size of the alkyl group, indicating a relationship between steric hindrance and hydrolytic stability. nih.gov

Table 1: Factors Influencing Hydrolytic Stability of Benzoate Esters

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases significantly at high and low pH. nist.govresearchgate.net | Catalysis by H+ (acid) and OH- (base). |

| Temperature | Increases with temperature. cdnsciencepub.com | Provides activation energy for the reaction. |

| Alcohol Group | Allyl groups enhance the rate. nist.gov | Electronic effects of the double bond. |

| Steric Hindrance | Decreases with increased steric bulk near the carbonyl group. nih.govcdnsciencepub.com | Hinders nucleophilic attack at the carbonyl carbon. |

| Substituents on Benzene (B151609) Ring | Electron-withdrawing groups can increase the rate. nih.gov | Stabilizes the transition state. |

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. This is a major pathway for the environmental removal of organic compounds. The degradation of this compound would likely proceed via initial enzymatic hydrolysis of the ester bond, followed by the separate degradation of allyl alcohol and 4-methylbenzoate.